![molecular formula C16H17N3O4S B5317182 3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5317182.png)
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a zwitterionic buffer that is commonly used in biological and biochemical experiments due to its unique properties. PIPES is a versatile compound that has a wide range of applications in various fields of research.
作用机制
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid acts as a buffer by accepting or donating protons in order to maintain a stable pH. It is a zwitterionic compound, which means that it has both positive and negative charges. This allows it to interact with both acidic and basic molecules, making it an effective buffer in a wide range of pH conditions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid has a number of advantages for lab experiments. It is an effective buffer in the physiological pH range, and it has low ionic strength and low UV absorbance. This compound also has low interference with enzyme activity, making it an ideal buffer for many experiments.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in certain solutions. This compound can also be expensive, which can make it difficult to use in large-scale experiments.
未来方向
There are many potential future directions for research involving 3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid. One potential area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of this compound, and how these properties can be used to develop new treatments for various diseases.
Conclusion
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. It is an effective buffer in the physiological pH range, and it has low ionic strength and low UV absorbance. This compound has a number of potential future directions for research, and it is likely to continue to be an important compound in many fields of science.
合成方法
The synthesis of 3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid can be achieved through a multistep process that involves the reaction of 4-chlorobenzoic acid with pyridine-2-amine to form 4-(pyridin-2-yl)benzoic acid. This intermediate is then reacted with piperazine to form this compound. The final product is obtained through purification and crystallization.
科学研究应用
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid is commonly used as a buffer in biological and biochemical experiments due to its unique properties. It has a pKa value of 7.5, which makes it an effective buffer in the physiological pH range. This compound is also known for its low ionic strength, low UV absorbance, and low interference with enzyme activity, making it an ideal buffer for many experiments.
属性
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(21)13-4-3-5-14(12-13)24(22,23)19-10-8-18(9-11-19)15-6-1-2-7-17-15/h1-7,12H,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNOTRFKLXXILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199658 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

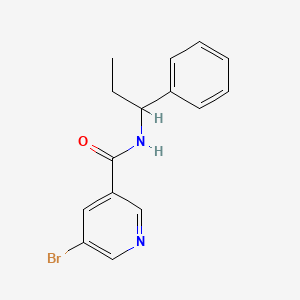
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5317106.png)
![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317110.png)
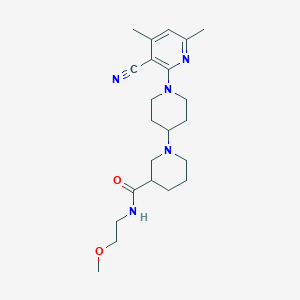
![7-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5317126.png)

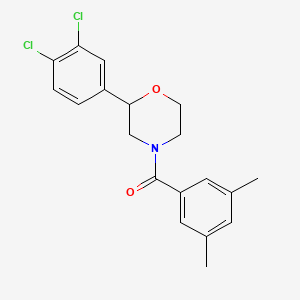
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5317151.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5317157.png)
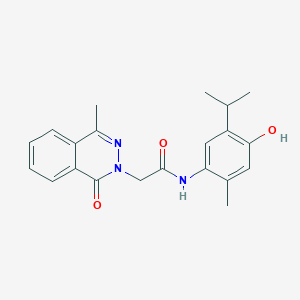
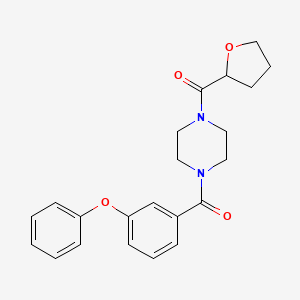
![N-(3,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5317186.png)
![2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5317190.png)
![7-methyl-2-{[5-(1,3-oxazol-5-yl)-2-thienyl]sulfonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5317194.png)